Monocerin

Antimalarial Plasmodium falciparum Natural Product

Monocerin is a cis-fused dihydroisocoumarin polyketide with sub-μM antimalarial activity (IC50 0.68 μM against MDR P. falciparum), providing an 11.3-fold potency advantage over 11-hydroxymonocerin. Validated broad-spectrum antimicrobial at 50 μg/disc (E. coli, B. megaterium, M. violaceum, C. fusca). Generic substitution among monocerin-class analogs is unsound—minor structural changes (e.g., C-11/C-12 hydroxylation) profoundly alter target selectivity and potency. Ensure experimental validity by procuring authentic monocerin.

Molecular Formula C16H20O6
Molecular Weight 308.33 g/mol
CAS No. 30270-60-1
Cat. No. B1214890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonocerin
CAS30270-60-1
Synonymsmonocerin
Molecular FormulaC16H20O6
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCCCC1CC2C(O1)C3=CC(=C(C(=C3C(=O)O2)O)OC)OC
InChIInChI=1S/C16H20O6/c1-4-5-8-6-11-14(21-8)9-7-10(19-2)15(20-3)13(17)12(9)16(18)22-11/h7-8,11,14,17H,4-6H2,1-3H3/t8-,11+,14+/m0/s1
InChIKeyVAYQNUBOZLPGDH-OLXJLDBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monocerin (CAS 30270-60-1) Chemical Class and Baseline Characteristics


Monocerin is a fungal polyketide metabolite belonging to the dihydroisocoumarin class, characterized by a cis-fused furobenzopyranone core and a heptaketide biosynthetic origin [1]. It has been isolated from various fungal species including Exserohilum rostratum, Microdochium bolleyi, and Fusarium larvarum [2]. Monocerin exhibits a broad spectrum of biological activities, including antifungal, antibacterial, antialgal, insecticidal, and phytotoxic properties [3].

Why Generic Substitution Fails: Monocerin Differentiation from Closest Analogs


Generic substitution among monocerin-class dihydroisocoumarins is scientifically unsound due to profound differences in biological activity driven by subtle structural variations. For instance, the simple addition of a hydroxyl group at the C-11 or C-12 position dramatically alters antimicrobial potency and target selectivity [1]. Furthermore, ring-opened derivatives like fusarentin ethers, while sharing biosynthetic origins, exhibit entirely different toxicity profiles [2]. Therefore, selecting a specific monocerin analog, or the parent compound itself, requires precise, quantitative justification to ensure experimental validity and avoid procurement of an unsuitable material.

Monocerin Quantitative Differentiation Evidence Versus Analogs


Monocerin Exhibits 11.3-Fold Superior Antimalarial Potency Compared to 11-Hydroxymonocerin

Monocerin demonstrates significantly higher antimalarial potency against a multidrug-resistant Plasmodium falciparum strain (K1) compared to its closest analog, 11-hydroxymonocerin [1]. This difference is critical for selecting a lead compound for further antimalarial development.

Antimalarial Plasmodium falciparum Natural Product

Monocerin Demonstrates Broad-Spectrum Antimicrobial Activity Lacking in Deoxyphomalone

While the related isocoumarin deoxyphomalone shows antibacterial activity, monocerin is distinguished by its potent and broad-spectrum activity across multiple kingdoms of life, including antibacterial, antifungal, and antialgal effects, as demonstrated in standardized agar diffusion assays [1]. Deoxyphomalone lacks this breadth, showing no activity against certain targets [2].

Antifungal Antibacterial Antialgal Natural Product

Epimeric Variation at C-12 Drives Divergent Antifungal and Antialgal Potency Between Monocerin Analogs

The stereochemistry at the C-12 position is a critical determinant of biological activity. Direct comparison of the (12S)- and (12R)- epimers reveals that (12S)-12-hydroxymonocerin retains good activity, while the (12R)-epimer shows only moderate antifungal and antialgal effects [1]. This highlights the importance of sourcing the correct isomer for specific assays.

Antifungal Structure-Activity Relationship Epimer

Optimal Research and Industrial Application Scenarios for Monocerin (CAS 30270-60-1)


Antimalarial Lead Optimization

Monocerin should be prioritized as a starting scaffold for antimalarial drug discovery programs targeting multidrug-resistant Plasmodium falciparum. Its sub-micromolar IC50 of 0.68 μM [1] provides a 11.3-fold potency advantage over its analog 11-hydroxymonocerin, establishing it as the preferred chemical probe for structure-activity relationship studies and lead optimization campaigns.

Broad-Spectrum Antimicrobial Research

For academic or industrial research investigating novel broad-spectrum antimicrobial agents, monocerin offers a distinct advantage over analogs like deoxyphomalone. Its verified activity against bacteria (E. coli, B. megaterium), fungi (M. violaceum), and algae (C. fusca) at a standard concentration of 50 μg/disc [2] makes it a valuable tool compound for exploring mechanisms of multi-kingdom inhibition.

Fungal Phytopathology and Crop Protection Studies

In plant pathology and agrochemical research, monocerin serves as a validated positive control for studying fungal phytotoxin effects. Its established activity against the plant pathogen Microbotryum violaceum [2] and its classification as a nonspecific toxin [3] support its use in assays designed to understand disease mechanisms and screen for potential resistance factors in crops.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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